molecular formula C11H16F2O2 B6360963 Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate CAS No. 1447942-59-7

Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate

Cat. No.: B6360963
CAS No.: 1447942-59-7
M. Wt: 218.24 g/mol
InChI Key: UNXWRRRPQUEKEQ-UHFFFAOYSA-N
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Description

Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is a chemical compound with the molecular formula C₁₁H₁₆F₂O₂ and a molecular weight of 218.24 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a difluoromethylene group attached to an octane ring. The presence of fluorine atoms in the molecule imparts distinct chemical properties, making it of interest in various scientific fields.

Chemical Reactions Analysis

Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms in the molecule can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Hydrolysis: The ester group in the molecule can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include sodium hydroxide for hydrolysis and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing spirocyclic structures.

    Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways involving fluorinated compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs with improved metabolic stability and bioavailability.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, that recognize its unique spirocyclic structure and fluorine atoms. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate can be compared with other spirocyclic compounds and fluorinated esters. Similar compounds include:

The uniqueness of this compound lies in its specific ring size and fluorine atom positioning, which confer distinct chemical and physical properties.

Properties

IUPAC Name

ethyl 2,2-difluorospiro[2.5]octane-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16F2O2/c1-2-15-9(14)8-3-5-10(6-4-8)7-11(10,12)13/h8H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXWRRRPQUEKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2(CC1)CC2(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-methylenecyclohexanecarboxylate (0.15 g, 0.892 mmol) in diglyme (3 mL) was added a solution of sodium 2-chloro-2,2-difluoroacetate (0.544 g, 3.57 mmol) in 5 ml of diglyme via syringe pump at 0.5 ml/h at 150° C. The reaction was cooled to rt, then diluted with DCM and washed with water, brine, dried over Na2SO4, filtered and concentrated. The residue was charged to a 40 g silica gel cartridge which was eluted with a 20 min gradient of 0-20% EtOAc in hexane to yield ethyl 1,1-difluorospiro[2.5]octane-6-carboxylate. 1H NMR (400 MHz, CDCl3) ppm 4.09-4.19 (2H, m), 2.29-2.45 (1H, m), 1.89-2.03 (2H, m), 1.55-1.72 (5H, m), 1.45-1.54 (1H, m), 1.31-1.39 (1H, m), 1.21-1.30 (3H, m), 0.84-0.94 (1H, m).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.544 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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